molecular formula C17H24ClNO4 B6322459 (2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid CAS No. 1001179-33-4

(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid

Cat. No. B6322459
CAS RN: 1001179-33-4
M. Wt: 341.8 g/mol
InChI Key: GQWRBNJRKSPGTF-CQSZACIVSA-N
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Description

“(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid” is a chemical compound. It has a linear formula of C13H23NO5 and a molecular weight of 273.33 . This compound is part of a class of chemicals known as tertiary butyl esters, which find large applications in synthetic organic chemistry .


Synthesis Analysis

A direct and sustainable synthesis of tertiary butyl esters, including “(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid”, has been developed using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds is more efficient, versatile, and sustainable compared to the batch process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid” are not fully detailed in the available resources. As mentioned, it has a molecular weight of 273.33 . More specific properties such as melting point, boiling point, solubility, and others would require additional resources or experimental data.

Scientific Research Applications

Sorption and Environmental Fate of Phenoxy Herbicides

Phenoxy herbicides, to which the compound might be structurally related, have been extensively studied for their sorption to soil, organic matter, and minerals. The sorption process is crucial for understanding the environmental behavior of these compounds, including their mobility, bioavailability, and potential for contamination. Sorption experiments indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting a similar fate for related compounds depending on their chemical properties (Werner, Garratt, & Pigott, 2012).

Biodegradation and Environmental Impact

The biodegradation of phenoxy herbicides and their impact on the environment has been a subject of extensive research. Microorganisms play a vital role in the degradation process, transforming these compounds into less harmful substances. This process is crucial for mitigating the environmental impact of phenoxy herbicides, suggesting potential research applications for similar compounds in studying microbial degradation pathways and environmental detoxification (Magnoli et al., 2020).

Analytical Methods for Compound Detection

The development of analytical methods for detecting and quantifying chemical compounds in various matrices is a significant area of research. Techniques such as chromatography and spectrometry are essential for understanding the presence, concentration, and distribution of chemical compounds in the environment, food products, and biological samples. Research in this area could involve the development of sensitive, specific, and reliable methods for the compound , contributing to environmental monitoring, food safety, and toxicological studies (Bhushan & Reddy, 1989).

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRBNJRKSPGTF-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@H](C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid

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